BenchChemオンラインストアへようこそ!

6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine

Polar surface area Hydrogen-bond acceptor Membrane permeability

6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS 941294-49-1, synonym QC-6906) is a disubstituted pyrazine building block with molecular formula C₈H₁₂ClN₃O and molecular weight 201.65 g·mol⁻¹. The compound features a chlorine atom at the pyrazine 6-position and a 3-methoxypropylamino group at the 2-position, yielding a computed polar surface area (PSA) of 47.04 Ų and a LogP of 1.65.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 941294-49-1
Cat. No. B1440505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
CAS941294-49-1
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOCCCNC1=CN=CC(=N1)Cl
InChIInChI=1S/C8H12ClN3O/c1-13-4-2-3-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyPBVVSSOMJSQOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS 941294-49-1): Procurement-Grade Physicochemical and Synthetic Profile


6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS 941294-49-1, synonym QC-6906) is a disubstituted pyrazine building block with molecular formula C₈H₁₂ClN₃O and molecular weight 201.65 g·mol⁻¹ . The compound features a chlorine atom at the pyrazine 6-position and a 3-methoxypropylamino group at the 2-position, yielding a computed polar surface area (PSA) of 47.04 Ų and a LogP of 1.65 [1]. Its structure retains one reactive aryl chloride for downstream diversification while introducing a flexible ether-containing side chain with five freely rotating bonds and four hydrogen-bond acceptors . This specific substitution pattern distinguishes it from simpler N-alkyl-6-chloropyrazin-2-amines and positions it as a strategic intermediate for kinase-focused medicinal chemistry programs, where the 3-methoxypropylamino motif has been validated in Pim kinase inhibitor development [2].

Why Generic 6-Chloropyrazin-2-amine Analogs Cannot Substitute for 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine in Kinase-Focused Discovery Programs


The 3-methoxypropyl substituent on the exocyclic nitrogen of 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine is not a passive alkyl chain; it introduces a hydrogen-bond-accepting ether oxygen, increases polar surface area by approximately 9.2 Ų relative to the ethyl analog, and adds an extra freely rotating bond compared with the N-propyl congener [1]. These physicochemical differences directly affect solubility-permeability balance, conformational entropy upon target binding, and metabolic stability — parameters that cannot be replicated by simple N-methyl, N-ethyl, or N-propyl analogs . In the Pim kinase inhibitor series, the 3-methoxypropylamino group was specifically selected over shorter alkylamino variants during the hit-to-lead optimization described by Pierce et al., with the ether oxygen contributing to an unconventional kinase binding mode confirmed by X-ray crystallography [2]. Generic substitution with a non-oxygenated alkyl chain would forfeit these specific binding interactions and alter the solubility profile, making the compound unsuitable as a direct replacement in established synthetic routes or SAR campaigns built around this scaffold.

Quantitative Differentiation Evidence for 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine vs. Closest In-Class N-Alkyl-6-chloropyrazin-2-amine Analogs


Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Advantage Over the N-Ethyl Analog

6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine exhibits a computed polar surface area of 47.04 Ų and contains 4 hydrogen-bond acceptors (two pyrazine nitrogens, one chlorine, and one ether oxygen). In contrast, the closest shorter-chain analog, 6-chloro-N-ethylpyrazin-2-amine (CAS 957065-84-8), has a PSA of 37.81 Ų and only 3 hydrogen-bond acceptors (lacking the ether oxygen) [1]. The +9.23 Ų PSA increase (24% relative) and the additional H-bond acceptor arise specifically from the terminal methoxy group in the 3-methoxypropyl chain . These differences are significant in the context of oral drug-likeness rules, where PSA values below 60–70 Ų are generally favorable for intestinal absorption, but PSA values that are too low may correlate with poor aqueous solubility and excessive promiscuity [2].

Polar surface area Hydrogen-bond acceptor Membrane permeability Drug-likeness Oral bioavailability

Increased Conformational Flexibility: Rotatable Bond Count vs. N-Propyl Analog

The target compound possesses 5 freely rotating bonds, compared with 4 for the N-propyl analog 6-chloro-N-propylpyrazin-2-amine (CAS 951884-52-9) . The additional rotatable bond resides in the methoxypropyl chain (C–O–CH₃ terminal rotation) and introduces conformational degrees of freedom that modulate the entropy penalty upon target binding. In the Pim kinase inhibitor series, the 3-methoxypropylamino group adopts a specific binding conformation stabilized by the ether oxygen, as demonstrated by X-ray crystallography of the homologous Pim-1 protein in complex with inhibitor 1 (PDB entry described in Pierce et al.) [1]. The propyl analog lacks this oxygen atom and cannot engage in the same hydrogen-bonding or conformational interactions. While higher rotatable bond counts can increase the entropic cost of binding, the preorganization provided by the ether oxygen in the 3-methoxypropyl chain partially offsets this penalty, a feature absent in the purely alkyl N-propyl chain [2].

Conformational entropy Rotatable bonds Molecular recognition Binding free energy Ligand preorganization

Validated Pim Kinase Inhibitory Activity of Compounds Incorporating the 6-[(3-Methoxypropyl)amino]pyrazin-2-yl Core

Although 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine itself has not been reported with isolated IC₅₀ data, a derivative retaining the identical 6-[(3-methoxypropyl)amino]pyrazin-2-yl core — (2E)-3-(3-{6-[(3-methoxypropyl)amino]pyrazin-2-yl}phenyl)prop-2-enoic acid (BDBM28396) — demonstrated IC₅₀ values of 480 nM against human Pim-2 kinase and 370 nM against human Pim-1 kinase in a homogeneous luciferase assay at pH 7.5 (2 °C) [1]. These data originate from the hit-to-lead program described by Pierce et al. (2009), where the 3-methoxypropylamino chain was retained throughout SAR exploration and was shown by X-ray crystallography to participate in an unconventional kinase binding mode [2]. For perspective, the simpler scaffold 6-chloropyrazin-2-amine (CAS 33332-28-4) exhibited an IC₅₀ of 350,000 nM against CDK2, underscoring that the N-substitution pattern is critical for potency [3]. The chloro substituent at the 6-position of the target compound serves as a synthetic handle for Suzuki coupling to introduce aryl groups—mirroring the transformation that produced the active Pim inhibitor—making this compound a direct precursor to analogs within the validated kinase inhibitor chemotype.

Pim kinase inhibition Serine/threonine kinase Cancer therapeutics Kinase SAR Hit-to-lead optimization

Retained Synthetic Handle: Mono-Chloro Functionalization from 2,6-Dichloropyrazine with Selective Substitution

6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine is synthesized via selective mono-amination of 2,6-dichloropyrazine (CAS 4774-14-5) with 3-methoxypropylamine, retaining the second chlorine atom for subsequent functionalization [1]. 2,6-Dichloropyrazine is a symmetrical molecule with two equivalent reactive sites, yet the mono-substitution can be achieved selectively by controlling stoichiometry; the product retains one chlorine that is activated toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), enabling systematic library synthesis . This contrasts with the fully substituted analogs (e.g., bis-alkylamino pyrazines) where no further diversification site remains, and with 6-chloropyrazin-2-amine (CAS 33332-28-4) where the primary amine must be protected prior to functionalization. The chloro substituent in the target compound is positioned para to the alkylamino group across the pyrazine ring, providing a well-defined electronic and steric environment for coupling reactions . The compound's computed density of 1.2 ± 0.1 g·cm⁻³ and boiling point of 331.9 ± 42.0 °C further support its handling as a stable, isolable intermediate suitable for parallel synthesis workflows [2].

Regioselective amination Suzuki coupling precursor Heterocyclic building block Parallel synthesis Medicinal chemistry diversification

Documented Commercial Purity and Batch-to-Batch Analytical Characterization vs. Research-Only Custom Synthesis Alternatives

Commercially available 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine is supplied with documented purity specifications of 95% (AKSci) and 98% (Bidepharm, Shanghai Yuanye), with batch-specific analytical characterization including NMR, HPLC, and GC data provided by the manufacturer . This contrasts with custom synthesis-only analogs (e.g., 6-chloro-N-methylpyrazin-2-amine and 6-chloro-N-propylpyrazin-2-amine), which are typically offered without pre-characterized batch data and require the end-user to perform independent analytical validation [1]. The target compound's MDL number (MFCD09800963) is indexed, and its SDS documentation is available from multiple suppliers, facilitating institutional procurement and regulatory compliance [2]. The compound is stored at room temperature with protection from light and moisture, with recommended storage at 2–8 °C for long-term stability . These procurement-ready attributes reduce lead time and quality risk compared with custom-synthesized analogs that lack established commercial supply chains.

Purity specification Quality control NMR characterization HPLC analysis Procurement reliability

Validated Research and Procurement Application Scenarios for 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine


Pim Kinase Inhibitor Lead Optimization: Direct Suzuki Coupling Precursor

As demonstrated by the Pim-2 IC₅₀ of 480 nM for the aryl-substituted analog BDBM28396, the target compound serves as the immediate precursor for generating Pim kinase inhibitor candidates via palladium-catalyzed Suzuki coupling at the 6-chloro position [1]. Medicinal chemistry teams can procure this compound as a pre-functionalized building block, introduce diverse aryl boronic acids, and directly enter the SAR space validated by Pierce et al. (2009) without multi-step synthesis of the 3-methoxypropylamino intermediate [2]. The retained ether oxygen in the side chain is critical for the unconventional kinase binding mode confirmed by X-ray crystallography.

Diversifiable Heterocyclic Scaffold for Parallel Kinase Library Synthesis

The compound's single reactive aryl chloride enables systematic parallel synthesis of 2-amino-6-arylpyrazine libraries. The 3-methoxypropylamino group at position 2 provides a fixed pharmacophoric anchor with enhanced PSA (47.04 Ų) and conformational flexibility (5 rotatable bonds) relative to shorter-chain N-alkyl analogs [1]. This scaffold is suitable for exploring structure-activity relationships across multiple kinase targets beyond Pim, including CK2, CDK, and Syk families, where 2,6-disubstituted pyrazines have demonstrated activity [2]. The computed LogP of 1.65 and PSA of 47.04 Ų place the compound within favorable drug-like chemical space for oral bioavailability [3].

Quality-Controlled Intermediate for Scale-Up and Preclinical Candidate Synthesis

With documented commercial purity of 95–98% and batch-specific NMR, HPLC, and GC characterization from multiple suppliers, this compound is procurement-ready for scale-up campaigns [1]. The availability of SDS documentation (Chemblink) and indexed MDL number (MFCD09800963) satisfies institutional safety and compliance requirements for pharmaceutical research organizations [2]. The compound's predicted boiling point of 331.9 °C and density of 1.2 g·cm⁻³ support standard laboratory handling and purification protocols [3].

Chemical Biology Tool Compound: Photoaffinity Probe Precursor

The 3-methoxypropyl chain offers a potential derivatization site (via O-demethylation or terminal functionalization) for installing biotin, fluorophores, or photoaffinity labels without disrupting the pyrazine core's kinase-binding interactions [1]. This application is grounded in the demonstrated target engagement of the 6-[(3-methoxypropyl)amino]pyrazin-2-yl motif with Pim kinases, where the methoxypropyl chain occupies a defined pocket in the X-ray co-crystal structure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.